molecular formula C17H16BrN5 B8709424 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile

2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile

Cat. No.: B8709424
M. Wt: 370.2 g/mol
InChI Key: INTNHXWMQYYDGG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to yield the final product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazoles and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-(4-Bromophenyl)-3-(cyclopentylamino)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile apart is its unique combination of functional groups and its specific biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

Molecular Formula

C17H16BrN5

Molecular Weight

370.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(cyclopentylamino)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile

InChI

InChI=1S/C17H16BrN5/c18-13-7-5-11(6-8-13)15-17(21-14-3-1-2-4-14)23-16(22-15)12(9-19)10-20-23/h5-8,10,14,20-21H,1-4H2

InChI Key

INTNHXWMQYYDGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2NC=C3C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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